N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C18H15FN6OS |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15FN6OS/c1-2-15-22-23-18(27-15)21-16(26)12-11-20-25(14-8-4-3-7-13(14)19)17(12)24-9-5-6-10-24/h3-11H,2H2,1H3,(H,21,23,26) |
InChI Key |
YYOWLJINIRBIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylate
The reaction begins with the condensation of 2-fluorophenylhydrazine hydrochloride (0.1 mol) and ethyl 3-(dimethylamino)-2-(1H-pyrrol-1-yl)acrylate (0.1 mol) in ethanol under reflux for 12 hours. The resulting ethyl 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is isolated via vacuum distillation (yield: 68–72%) and characterized by -NMR ( 7.45–7.52 ppm, aromatic protons) and IR ( 1705 cm, ester C=O).
Saponification to Carboxylic Acid
The ester intermediate undergoes saponification using 2 M NaOH in ethanol/water (3:1 v/v) at 80°C for 4 hours. Acidification with 6 M HCl yields 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid as a pale-yellow solid (mp 189–192°C, yield: 85–90%).
Thiadiazole Ring Construction
The 5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene moiety is synthesized separately and coupled to the pyrazole-carboxylic acid.
Synthesis of 5-Ethyl-1,3,4-thiadiazol-2(3H)-amine
A mixture of thiosemicarbazide (0.1 mol) and ethyl propionate (0.12 mol) in phosphorus oxychloride (50 mL) is refluxed for 6 hours. The product is neutralized with NaHCO, extracted with dichloromethane, and recrystallized from ethanol to yield 5-ethyl-1,3,4-thiadiazol-2(3H)-amine (mp 145–147°C, yield: 65%).
Oxidation to Thiadiazol-2(3H)-ylidene
The amine is treated with MnO (2 equiv) in dichloromethane at room temperature for 24 hours, forming the imine (E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene. The reaction progress is monitored by TLC (R 0.6 in ethyl acetate/hexane 1:1).
Carboxamide Coupling
The final step involves coupling the pyrazole-carboxylic acid with the thiadiazole-ylidene amine.
Acid Chloride Formation
1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (0.05 mol) is refluxed in thionyl chloride (20 mL) for 3 hours. Excess SOCl is removed under vacuum to yield the corresponding acid chloride as a reddish-brown oil (yield: 95%).
Amidation Reaction
The acid chloride is dissolved in anhydrous THF and added dropwise to a solution of (E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene amine (0.055 mol) and triethylamine (0.06 mol) at 0–5°C. After stirring at room temperature for 12 hours, the mixture is washed with brine, dried over NaSO, and purified via column chromatography (SiO, ethyl acetate/hexane 1:2) to afford the title compound as a white solid (mp 214–217°C, yield: 58–62%).
Characterization and Analytical Data
The synthesized compound is validated using spectroscopic and chromatographic techniques:
Optimization and Challenges
Key challenges include:
-
Regioselectivity in Pyrazole Formation : The position of the pyrrole substituent is controlled by using dimethyl sulfate to methylate the pyrazole nitrogen prior to carboxylation.
-
Thiadiazole Stability : The thiadiazol-2(3H)-ylidene intermediate is sensitive to moisture, necessitating anhydrous conditions during coupling.
-
Low Amidation Yields : Steric hindrance from the 2-fluorophenyl group reduces coupling efficiency, mitigated by employing excess amine (1.1 equiv) and slow addition rates.
Alternative Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core exhibits electrophilic character, particularly at the sulfur and nitrogen atoms. Key reactions include:
-
Alkylation/Acylation : Substitution at the N-ethyl group (position 5 of the thiadiazole) can occur under basic conditions. For example, reactions with alkyl halides or acyl chlorides may yield derivatives with modified side chains.
-
Ring-Opening Reactions : In the presence of nucleophiles (e.g., amines or thiols), the thiadiazole ring can undergo cleavage, forming intermediates for further functionalization .
Cycloaddition Reactions Involving the Pyrazole Moiety
The pyrazole ring participates in 1,3-dipolar cycloadditions due to its conjugated π-system:
-
Nitrile Imine Cycloaddition : As demonstrated in structurally analogous compounds, pyrazole-linked nitrile imines react with electron-deficient dipolarophiles (e.g., thioazlactones) to form fused heterocycles. This domino reaction proceeds via nitrile imine generation, followed by cycloaddition and elimination steps .
| Reaction Type | Conditions | Reactants | Products | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Et₃N, room temperature | Erlenmeyer thioazlactones | Pyrazole-thiadiazole fused derivatives |
Functionalization of the Carboxamide Group
The carboxamide group (-CONH-) is a versatile site for modifications:
-
Hydrolysis : Under acidic or basic conditions, hydrolysis yields the corresponding carboxylic acid and amine derivatives. For example, treatment with HCl/NaOH may break the amide bond, releasing 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.
-
Condensation Reactions : The amide nitrogen can react with aldehydes or ketones to form Schiff bases, particularly in the presence of dehydrating agents like PCl₅.
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 2-fluorophenyl group directs electrophilic attacks to specific positions:
-
Halogenation : Fluorine’s electron-withdrawing effect meta-directs subsequent substitutions. Bromination or nitration at the meta position is feasible using Br₂/FeBr₃ or HNO₃/H₂SO₄.
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids could occur at the para position relative to fluorine, facilitated by palladium catalysts.
Oxidation and Reduction Pathways
-
Thiadiazole Ring Oxidation : The sulfur atom in the thiadiazole ring may oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
-
Pyrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyrazole’s double bonds, though this is less common due to aromatic stabilization.
Challenges and Research Gaps
While reactivity patterns are inferred from structural analogs, specific data for this compound remain limited:
-
Detailed kinetic studies and mechanistic insights are needed for its substitution and cycloaddition reactions.
-
Stability under varying pH and temperature conditions requires empirical validation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound's structure, which includes thiadiazole and pyrazole moieties, suggests significant potential for antimicrobial activity. Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial and antifungal properties. For instance, compounds with similar structural features have shown efficacy against resistant bacterial strains such as Helicobacter pylori and the ESKAPE pathogens .
Anticancer Properties
Research indicates that thiadiazole derivatives can serve as promising anticancer agents. The incorporation of the pyrazole ring enhances the ability of these compounds to interact with biological targets implicated in cancer progression. Studies have demonstrated that derivatives of thiadiazole exhibit cytotoxicity against various cancer cell lines, suggesting that N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may possess similar properties .
Anti-inflammatory Effects
Compounds featuring both thiadiazole and pyrrole rings have been explored for their anti-inflammatory effects. The presence of these heterocycles may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further research in the treatment of inflammatory diseases .
Agricultural Applications
Plant Growth Regulation
Thiadiazole derivatives have been identified as effective plant growth regulators. Their application can enhance seed germination and plant growth under stress conditions. The specific compound may exhibit similar properties, contributing to improved agricultural yields and resilience against environmental stressors .
Pesticidal Activity
Compounds with thiadiazole structures are also being investigated for their pesticidal activities. They may serve as effective agents against various agricultural pests, providing an alternative to conventional pesticides while potentially reducing environmental impact .
Material Science
Corrosion Inhibition
The unique chemical structure of thiadiazole derivatives allows them to function as corrosion inhibitors in metal surfaces. Their application in coatings could provide protection against oxidative damage in industrial settings .
Summary Table of Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory |
| Agriculture | Plant growth regulation, pesticidal activity |
| Material Science | Corrosion inhibition |
Mechanism of Action
The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of pyrazole-carboxamide derivatives is highly dependent on substituent variations. Below is a comparative analysis of Compound A with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: Compound A’s 2-fluorophenyl group contrasts with Penflufen’s 5-fluoro substitution. Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, but their positional effects (e.g., on the phenyl vs. pyrazole ring) may alter target binding . The pyrrole substituent in Compound A is unique compared to Penflufen’s simpler methyl group.
Thiadiazole Modifications: Replacing the ethyl group in Compound A’s thiadiazole with a 4-fluorobenzyl group (as in ) introduces bulkier aromaticity, which may affect solubility and membrane permeability.
Scaffold Variations :
- Compounds like replace the pyrazole ring with a thiazole, demonstrating that bioactivity is retained even with heterocycle substitutions. However, pyrazole derivatives generally exhibit superior antifungal activity due to their planar geometry and nitrogen-rich pharmacophores .
Biological Activity
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a compound featuring a complex heterocyclic structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.41 g/mol. The structure includes a thiadiazole moiety, which is known for its significant biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.41 g/mol |
| CAS Number | 951942-98-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiadiazole ring followed by coupling reactions to introduce the pyrazole and pyrrole moieties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. A study evaluated various thiadiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that many derivatives showed significant inhibition zones, suggesting potential as antibacterial agents .
Anticancer Activity
Recent investigations into the anticancer properties of similar thiadiazole compounds have shown promising results. For instance, compounds derived from 1,3,4-thiadiazole were screened against the NCI-60 cancer cell line panel. Notably, some derivatives demonstrated IC50 values as low as 1.47 μM against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been documented. In one study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Candida albicans. The results showed an MIC of 12.5 μg/ml, comparable to standard antifungal agents like fluconazole .
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were synthesized and tested for anticancer activity against various cell lines. One derivative exhibited significant cytotoxicity with an IC50 value of 0.95 μM against lung cancer cells, indicating strong potential for further development in cancer therapeutics .
Q & A
Q. Key Parameters for Optimization :
- Temperature: 80–120°C for cyclization steps.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) for thiadiazole ring closure.
- Solvent: Polar aprotic solvents (DMF, DMSO) for solubility of intermediates.
Basic: How can X-ray crystallography confirm the structure and tautomeric forms of this compound?
Methodological Answer:
X-ray crystallography is critical for resolving structural ambiguities, such as tautomerism in the thiadiazole ring or pyrazole substituents.
Data Collection : Use high-resolution synchrotron or Cu-Kα radiation sources.
Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks. SHELXL’s constraints can model disorder in flexible groups (e.g., ethyl or pyrrole moieties) .
Tautomer Analysis : Compare electron density maps for alternative tautomeric forms. For example, the (2E)-configuration of the thiadiazole-ylidene group can be validated via bond-length alternation and torsion angles .
Q. Example Workflow :
- Data integration: SHELXS for structure solution.
- Refinement: SHELXL with anisotropic displacement parameters.
- Validation: PLATON for symmetry checks and hydrogen-bond analysis.
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s bioactivity?
Methodological Answer:
SAR studies require systematic modification of substituents and pharmacological testing:
Core Modifications :
- Vary the fluorophenyl group (e.g., 2-fluoro vs. 4-fluoro) to assess steric/electronic effects.
- Replace the pyrrole ring with bioisosteres (e.g., tetrazole, imidazole) to probe target interactions, as demonstrated in angiotensin II receptor antagonists .
Biological Assays :
- In vitro : Competitive binding assays (e.g., fluorescence polarization for enzyme inhibition).
- In vivo : Normotensive rat models for pharmacokinetic profiling (e.g., ED₅₀ determination via dose-response curves) .
Data Interpretation : Use QSAR models to correlate substituent properties (logP, Hammett constants) with activity.
Case Study : Analogous pyrazole-carboxamides showed enhanced stability when electron-withdrawing groups (e.g., trifluoromethyl) were added to the pyrrole ring .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder:
Multi-Technique Validation :
- NMR : Compare experimental ¹H/¹³C shifts with DFT-calculated values for tautomers.
- X-ray : Validate dominant tautomer via crystallographic occupancy refinement .
Dynamic Effects : Use variable-temperature NMR to detect equilibrium shifts (e.g., thiadiazole ring puckering).
Disorder Modeling : In SHELXL, apply PART instructions to model split positions for disordered groups like the ethyl chain .
Example : A pyrazole-thiazole hybrid showed discrepancies in NOE correlations vs. X-ray data due to solvent-induced conformational flexibility; MD simulations reconciled these .
Advanced: What computational methods validate the binding interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Glide to dock the compound into target pockets (e.g., kinases, GPCRs).
- Validate docking poses with experimental SAR data .
MD Simulations :
- Run 100-ns simulations in AMBER to assess binding stability (e.g., RMSD < 2 Å).
- Analyze hydrogen bonds and hydrophobic contacts (e.g., pyrrole-π stacking with Phe residues) .
Free-Energy Calculations :
- Apply MM-GBSA to estimate binding affinities. For example, a pyrazole analog showed ΔG = -9.8 kcal/mol for COX-2 inhibition, aligning with IC₅₀ values .
Case Study : Docking of a related pyrazole-carboxamide into the ATP-binding site of a kinase revealed critical interactions between the fluorophenyl group and a hydrophobic subpocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
